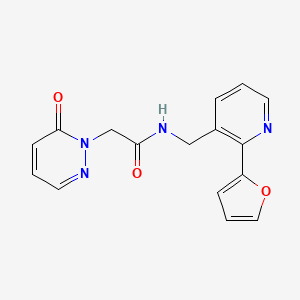

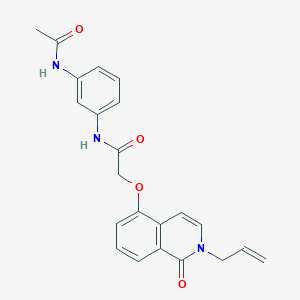

![molecular formula C16H23NO3 B2674372 Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate CAS No. 2408966-21-0](/img/structure/B2674372.png)

Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonylation of amines . This process is efficiently catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .Molecular Structure Analysis

The molecular structure of Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate is complex. It includes a tert-butyl group, a carbamate group, and a 3-hydroxy-1-phenylcyclobutyl group .Scientific Research Applications

Synthesis and Chemical Applications

"Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate" and its analogues are integral in the synthesis of various organic compounds. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the compound's importance in nucleoside analog synthesis (Ober et al., 2004). Similarly, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of insecticides, indicating its versatility in creating bioactive molecules (Brackmann et al., 2005).

Pharmaceutical and Biological Research

Compounds related to "Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate" find applications in the development of pharmaceuticals. For instance, the synthesis and evaluation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including structures with tert-butyl groups, have demonstrated potential antiarrhythmic and hypotensive activities, highlighting the compound's relevance in cardiovascular drug development (Chalina et al., 1998).

Material Science and Stability

Research into the stability and reactivity of tert-butyl and phenyl N-substituted carbamates, including studies on their metabolic pathways in biological systems, provides insights into their environmental impact and safety profiles. The metabolism of related compounds in insects and mice, focusing on the hydroxylation of tert-butyl groups, informs on their degradation and potential toxicological effects, which is crucial for environmental risk assessment (Douch & Smith, 1971).

Advanced Oxidation Processes

The exploration of advanced oxidation processes, such as the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate derivatives, illustrates the compound's role in synthesizing complex organic molecules with potential applications in materials science and pharmaceuticals (Wang et al., 2022).

properties

IUPAC Name |

tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBIJMSTCMSNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

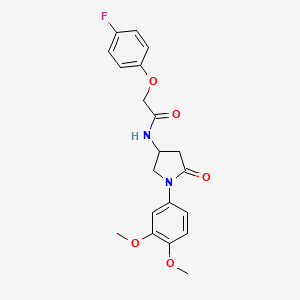

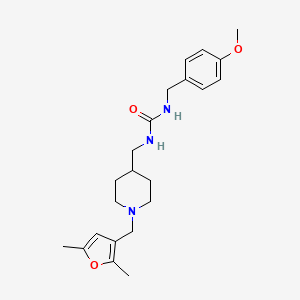

![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)

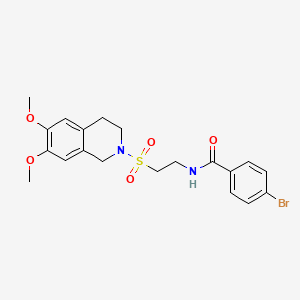

![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)

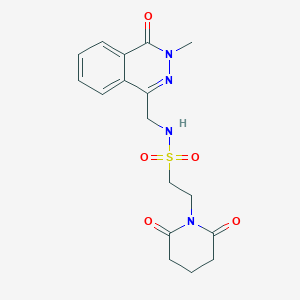

![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)

![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)

![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)

![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)